1-(4-chloro-3-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one
Overview
Description
1-(4-chloro-3-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one is an organic compound with a molecular formula of C14H12ClNO2 This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and a pyridinyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chloro-3-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methoxybenzaldehyde and 4-pyridylacetic acid.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the intermediate product.
Oxidation: The intermediate product is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and oxidation reactions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chloro-3-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-chloro-3-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-chloro-3-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
1-(3-Chloro-4-methoxyphenyl)-ethanone: Similar structure but lacks the pyridinyl group.
4-Chloro-3-methoxyphenylboronic acid: Contains a boronic acid group instead of the ethanone group.
1-(4-Chloro-3-methoxyphenyl)-2-pyridinyl-ethanol: Similar structure but with an alcohol group instead of the ethanone group.
Uniqueness: 1-(4-chloro-3-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one is unique due to the presence of both the chloro-substituted methoxyphenyl group and the pyridinyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H12ClNO2 |
---|---|
Molecular Weight |
261.70 g/mol |
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)-2-pyridin-4-ylethanone |
InChI |
InChI=1S/C14H12ClNO2/c1-18-14-9-11(2-3-12(14)15)13(17)8-10-4-6-16-7-5-10/h2-7,9H,8H2,1H3 |
InChI Key |
BAZVCUKGXCALRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CC2=CC=NC=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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